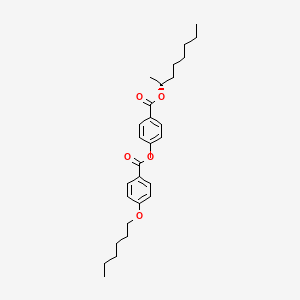

(5beta)-21-(Acetoxy)pregnane-3,20-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5beta)-21-(Acetoxy)pregnane-3,20-dione” is a unique chemical compound. It is also known as 5β-Pregnane-3,20-dione . This compound is a metabolite of the neuroactive steroid Progesterone .

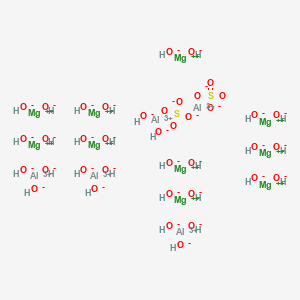

Molecular Structure Analysis

The molecular structure of 5β-Pregnane-3,20-dione is represented by the linear formula C22H35N3O2 . The molecular weight of this compound is 373.543 .科学的研究の応用

Role in Breast Cancer Research

The compound has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This suggests that the compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .

Impact on Cell Morphology

The compound has been observed to cause dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area . These changes were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .

Role in Endocrine Research

The compound is a metabolite of progesterone, and its effects on endocrine function have been studied . Tissue slices of rat medial basal hypothalami (MBH’s) from various stages of estrous cycle were incubated with the compound . The results suggest that the compound may have a role in the regulation of the estrous cycle .

Potential Role in Neurobiology

The compound’s effects on the hypothalamus, a region of the brain that plays a key role in hormone production and regulation, have been studied . The compound was found to be a major metabolite of progesterone in the hypothalamus .

Role in Progesterone Metabolism

The compound is a major metabolite of progesterone . It has been studied for its role in the metabolism of progesterone, a hormone that plays a key role in the menstrual cycle, pregnancy, and embryogenesis .

Commercial Availability for Research

The compound is commercially available for research purposes . This allows scientists to easily obtain the compound for use in their experiments .

作用機序

Target of Action

The primary targets of (5beta)-21-(Acetoxy)pregnane-3,20-dione, also known as [2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, are cells in the human body, particularly those in tumorous human breast tissue . The compound interacts with these cells, affecting their adhesion and proliferation .

Mode of Action

The compound interacts with its targets by decreasing cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This results in dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area .

Biochemical Pathways

The affected biochemical pathways involve the conversion of progesterone to 5α-pregnane-3,20-dione . This conversion is a crucial step in the biosynthesis of the 5β-cardenolides . The changes in the 5αP-treated cells were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .

Pharmacokinetics

It is known that tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione

Result of Action

The molecular and cellular effects of the compound’s action include decreased cell adhesion and increased cell proliferation . These effects may be due to depolymerization of actin and decreased expression of actin and vinculin . The compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .

特性

IUPAC Name |

[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKDDLIAJWEAHP-JIGCXDOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5beta)-21-(Acetoxy)pregnane-3,20-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)